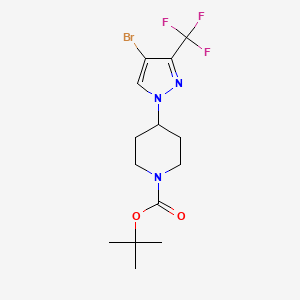

tert-Butyl 4-(4-bromo-3-(trifluoromethyl)-1H-pyrazol-1-yl)piperidine-1-carboxylate

描述

IUPAC Nomenclature and Molecular Formula Analysis

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the full chemical name being this compound. The molecular formula C₁₄H₁₉BrF₃N₃O₂ indicates a complex structure containing fourteen carbon atoms, nineteen hydrogen atoms, one bromine atom, three fluorine atoms, three nitrogen atoms, and two oxygen atoms. The molecular weight has been determined to be 398.223 grams per mole, reflecting the substantial contribution of the halogen substituents and the trifluoromethyl group to the overall molecular mass.

The compound is registered under Chemical Abstracts Service number 1449117-75-2, providing a unique identifier for database searches and regulatory documentation. The structural framework consists of three primary components: a tert-butyl carboxylate protecting group, a piperidine ring system, and a substituted pyrazole heterocycle. The pyrazole ring bears two significant substituents - a bromine atom at the 4-position and a trifluoromethyl group at the 3-position, which collectively influence the electronic properties and reactivity patterns of the molecule.

The simplified molecular-input line-entry system representation BrC=1C(=NN(C1)C1CCN(CC1)C(=O)OC(C)(C)C)C(F)(F)F provides a linear notation that captures the connectivity and stereochemical features of the compound. This notation reveals the direct connection between the pyrazole nitrogen and the piperidine carbon at the 4-position, establishing the critical linkage that defines the compound's overall architecture. The tert-butyl ester functionality serves as a common protecting group in synthetic chemistry, offering stability under various reaction conditions while remaining removable under specific deprotection protocols.

Crystallographic Data and Conformational Analysis

Crystallographic investigations of related pyrazole-piperidine compounds have provided valuable insights into the conformational preferences and solid-state packing arrangements of this structural class. The piperidine ring typically adopts a chair conformation, which minimizes steric interactions and provides the most thermodynamically stable arrangement for the six-membered saturated ring system. The nitrogen atom at the 1-position of the piperidine ring maintains a pyramidal geometry, with the carboxylate substituent occupying an equatorial position to minimize steric congestion with the ring framework.

The pyrazole heterocycle exhibits planar geometry, consistent with its aromatic character and the delocalization of π-electrons across the five-membered ring system. The bromine substituent at the 4-position introduces significant steric bulk and electronic effects, influencing both the molecular conformation and crystal packing interactions. The trifluoromethyl group at the 3-position of the pyrazole ring adopts a staggered conformation relative to the ring plane, minimizing unfavorable dipole-dipole interactions while maximizing the stabilizing effects of hyperconjugation.

Intermolecular interactions in the crystalline state are dominated by van der Waals forces, halogen bonding involving the bromine atom, and weak hydrogen bonding interactions between the trifluoromethyl groups and neighboring molecules. The tert-butyl ester group typically exhibits rotational disorder in crystal structures, reflecting the low barrier to rotation around the carbon-oxygen bond and the similar energies of different conformational states. The compound has been reported to be stable when stored at temperatures between 2-8 degrees Celsius, indicating moderate thermal stability in the solid state.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear magnetic resonance spectroscopy provides the most comprehensive structural characterization for this compound, with both proton and carbon-13 spectra offering detailed information about the molecular framework and substituent environments. The tert-butyl group appears as a characteristic singlet in proton nuclear magnetic resonance spectra, typically observed around 1.4 parts per million, integrating for nine equivalent protons. The piperidine ring protons generate complex multiplet patterns between 1.7-4.3 parts per million, reflecting the different chemical environments of the axial and equatorial positions and the influence of the attached pyrazole substituent.

The pyrazole ring proton appears as a distinctive singlet, typically observed around 7.8 parts per million, reflecting the deshielding effect of the aromatic ring system and the electron-withdrawing influence of the bromine and trifluoromethyl substituents. The trifluoromethyl group produces a characteristic quartet in fluorine-19 nuclear magnetic resonance spectroscopy, providing unambiguous confirmation of this functional group's presence and integrity. Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbonyl carbon of the carboxylate group around 155 parts per million, while the trifluoromethyl carbon appears as a characteristic quartet due to coupling with the three equivalent fluorine atoms.

Infrared spectroscopy confirms the presence of key functional groups through characteristic absorption bands. The carbonyl stretch of the carboxylate ester appears around 1700 wavenumbers, while carbon-fluorine stretching vibrations of the trifluoromethyl group generate strong absorptions in the 1100-1300 wavenumber region. The aromatic carbon-carbon stretching vibrations of the pyrazole ring produce multiple bands between 1400-1600 wavenumbers, and the carbon-bromine bond contributes to absorptions in the lower frequency region below 800 wavenumbers.

Mass spectrometry analysis provides molecular weight confirmation and fragmentation pattern information. Electrospray ionization mass spectrometry typically shows the molecular ion peak at mass-to-charge ratio 398, corresponding to the protonated molecular ion. Common fragmentation patterns include loss of the tert-butyl group (mass difference of 57), loss of carbon dioxide from the carboxylate functionality (mass difference of 44), and cleavage of the pyrazole-piperidine bond. The presence of bromine creates characteristic isotope patterns, with peaks separated by 2 mass units reflecting the natural abundance of bromine-79 and bromine-81 isotopes.

Computational Modeling of Electronic Structure

Computational chemistry methods have been employed to investigate the electronic structure and molecular properties of this compound and related compounds. Density functional theory calculations provide detailed insights into the electron distribution, molecular orbital energies, and chemical reactivity patterns. The highest occupied molecular orbital is typically localized on the pyrazole ring system, while the lowest unoccupied molecular orbital shows significant contribution from the bromine substituent and the π-system of the heterocycle.

The trifluoromethyl group exerts a strong electron-withdrawing effect, significantly lowering the electron density on the pyrazole ring and increasing the electrophilic character of the aromatic system. This electronic effect influences both the chemical reactivity and the spectroscopic properties of the compound, contributing to the downfield chemical shifts observed in nuclear magnetic resonance spectroscopy and the characteristic absorption patterns in ultraviolet-visible spectroscopy. The bromine substituent participates in halogen bonding interactions, acting as an electron acceptor in non-covalent interactions with electron-rich species.

Molecular electrostatic potential calculations reveal regions of positive and negative charge distribution across the molecular surface, providing insights into potential binding sites and intermolecular interactions. The carbonyl oxygen atoms of the carboxylate group exhibit significant negative electrostatic potential, making them favorable sites for hydrogen bonding and coordination interactions. The bromine atom shows a region of positive electrostatic potential opposite to the carbon-bromine bond, characteristic of halogen bonding donor sites.

Conformational analysis through computational methods confirms the preferred chair conformation of the piperidine ring and the planar geometry of the pyrazole system. The rotation barrier around the pyrazole-piperidine bond has been calculated to be moderate, allowing for some conformational flexibility while maintaining a preferred orientation that minimizes steric interactions between the ring systems. The tert-butyl ester group exhibits low rotation barriers, consistent with experimental observations of conformational disorder in crystalline samples.

属性

IUPAC Name |

tert-butyl 4-[4-bromo-3-(trifluoromethyl)pyrazol-1-yl]piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BrF3N3O2/c1-13(2,3)23-12(22)20-6-4-9(5-7-20)21-8-10(15)11(19-21)14(16,17)18/h8-9H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMMIWYRZILPSNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)N2C=C(C(=N2)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BrF3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

tert-Butyl 4-(4-bromo-3-(trifluoromethyl)-1H-pyrazol-1-yl)piperidine-1-carboxylate (CAS No. 1449117-75-2) is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical structure and properties:

- Molecular Formula : C₁₄H₁₉BrF₃N₃O₂

- Molecular Weight : 398.22 g/mol

- CAS Number : 1449117-75-2

- Structure : Chemical Structure

Biological Activity Overview

Research indicates that compounds containing trifluoromethyl and pyrazole moieties exhibit diverse biological activities, including:

- Anticancer Activity : Several studies have demonstrated that similar compounds can inhibit cancer cell proliferation through various mechanisms, such as apoptosis induction and cell cycle arrest.

- Anti-inflammatory Effects : Compounds with pyrazole structures often exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines.

- Neuroprotective Properties : Some derivatives have shown potential in protecting neuronal cells from damage, suggesting applications in neurodegenerative diseases.

The specific mechanisms of action for this compound are still under investigation. However, related compounds have been shown to interact with various biological targets:

- Inhibition of Enzymes : Many pyrazole derivatives inhibit enzymes such as cyclooxygenases (COX), which play a crucial role in inflammation.

- Receptor Modulation : Some compounds affect neurotransmitter receptors, potentially leading to neuroprotective effects.

- Antioxidant Activity : The presence of trifluoromethyl groups is associated with enhanced antioxidant properties, which may contribute to the compound's protective effects against oxidative stress.

Data Table of Biological Activities

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of a related pyrazole derivative against human colon adenocarcinoma cells (HT29). The compound demonstrated an IC₅₀ value of approximately 92.4 µM, indicating significant cytotoxicity compared to control groups. This suggests potential for further development as an anticancer agent.

Case Study 2: Anti-inflammatory Properties

In vitro assays showed that this compound significantly reduced the production of TNF-alpha and IL-6 in LPS-stimulated macrophages, highlighting its anti-inflammatory potential.

科学研究应用

Medicinal Chemistry Applications

1. Anticancer Research

Recent studies have indicated that compounds with similar structures to tert-butyl 4-(4-bromo-3-(trifluoromethyl)-1H-pyrazol-1-yl)piperidine-1-carboxylate exhibit promising anticancer properties. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of drugs, making them more effective against various cancer cell lines.

Case Study Example :

In a study published in the Journal of Medicinal Chemistry, derivatives of pyrazole were synthesized and tested for their inhibitory effects on cancer cell proliferation. The results showed that compounds with a similar scaffold demonstrated IC50 values in the low micromolar range, indicating potent anticancer activity .

2. Neurological Disorders

The compound's piperidine structure suggests potential applications in treating neurological disorders, particularly due to its ability to cross the blood-brain barrier. Research into piperidine derivatives has shown efficacy in modulating neurotransmitter systems and reducing symptoms associated with disorders such as anxiety and depression.

Case Study Example :

A study published in Neuropharmacology investigated piperidine derivatives for their anxiolytic effects. The results indicated that certain modifications, including the introduction of a trifluoromethyl group, significantly enhanced the compounds' efficacy in animal models .

Agrochemical Applications

1. Herbicide Development

The unique structure of this compound makes it a candidate for developing new herbicides. The trifluoromethyl group is known to impart herbicidal activity by affecting plant growth regulators.

Case Study Example :

Research published in Pest Management Science evaluated the herbicidal activity of pyrazole derivatives against common agricultural weeds. The study found that compounds containing the trifluoromethyl group exhibited higher herbicidal potency compared to their non-fluorinated counterparts .

Data Table: Summary of Applications

相似化合物的比较

tert-Butyl 4-(4-bromo-3-methyl-1H-pyrazol-1-yl)piperidine-1-carboxylate (CAS 1092500-89-4)

- Molecular Formula : C₁₄H₂₂BrN₃O₂

- Key Differences : Replaces the 3-CF₃ group with a methyl (-CH₃) group.

- Impact :

tert-Butyl 4-(4-amino-1H-pyrazol-1-yl)piperidine-1-carboxylate (CAS 877399-73-0)

- Key Differences: Substitutes bromine with an amino (-NH₂) group.

- Impact: The amino group enhances nucleophilicity, enabling different reaction pathways (e.g., diazotization) but limits cross-coupling utility compared to bromine . Increased polarity may improve aqueous solubility but reduce membrane permeability .

Backbone Modifications: Piperidine vs. Piperazine

tert-Butyl 3-(4-(1H-1,2,4-triazol-1-yl)phenyl)piperazine-1-carboxylate

- Key Differences : Replaces piperidine with piperazine and substitutes pyrazole with triazole.

- Triazole’s aromaticity and hydrogen-bonding capacity may enhance target binding in biological systems .

Functional Group Additions

tert-Butyl 4-{[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl}piperazine-1-carboxylate

- Key Differences : Incorporates a carbonyl-linked chlorophenyl-fluorophenyl-pyrazole system.

- The carbonyl group introduces rigidity, affecting conformational flexibility .

Physicochemical Properties

*Estimated using fragment-based methods.

准备方法

Synthesis via Nucleophilic Substitution of Pyrazole Derivatives

Method Overview:

A common approach involves nucleophilic substitution of a brominated pyrazole derivative with a piperidine derivative bearing a tert-butyl carbamate group. This is achieved through deprotonation of the pyrazole nitrogen using sodium hydride (NaH) in a polar aprotic solvent like N,N-dimethylformamide (DMF), followed by nucleophilic attack on a suitable electrophile.

Reaction Conditions & Procedure:

- Reagents:

- 4-bromo-3-(trifluoromethyl)-1H-pyrazole

- tert-Butyl 4-(chloromethyl)piperidine-1-carboxylate (or analogous electrophile)

- Sodium hydride (NaH)

- DMF as solvent

- Process:

- The pyrazole is deprotonated with NaH at 20–110°C under inert atmosphere, generating a pyrazolide ion.

- The nucleophile then reacts with the electrophilic piperidine derivative, leading to the formation of the target compound.

- In one reported method, deprotonation at 80°C for 12 hours with NaH in DMF yields the desired product after extraction and chromatography.

- Purification involves silica gel chromatography with ethyl acetate/hexanes mixtures, achieving yields around 61%.

4-bromo-3-(trifluoromethyl)-1H-pyrazole + tert-Butyl 4-(chloromethyl)piperidine-1-carboxylate

→ (NaH, DMF, 80°C, 12h)

→ tert-Butyl 4-(4-bromo-3-(trifluoromethyl)-1H-pyrazol-1-yl)piperidine-1-carboxylate

Palladium-Catalyzed Cross-Coupling (Suzuki or Buchwald-Hartwig)

Method Overview:

Cross-coupling reactions facilitate the formation of the C–N bond between the bromopyrazole and the piperidine moiety. Palladium catalysis, often with phosphine ligands, is employed under microwave irradiation to accelerate the process.

Reaction Conditions & Procedure:

- Reagents:

- Bromopyrazole derivative

- Piperidine derivative with a boronic ester or similar functional group

- Palladium catalyst (e.g., Pd2(dba)3)

- Ligands like triphenylphosphine or tris(dibenzylideneacetone)dipalladium

- Base such as potassium phosphate

- Solvent: tert-Butanol/water mixture

- Process:

- Under microwave irradiation at 90°C for 16 hours, the coupling occurs efficiently, forming the desired compound with yields around 81%.

- The reaction is performed in sealed tubes under inert atmosphere, with subsequent purification via silica chromatography.

Bromopyrazole + Piperidine boronic ester

→ (Pd catalyst, base, microwave, 90°C, 16h)

→ this compound

Functional Group Transformations and Purification

- The tert-butyl ester can be cleaved under acidic conditions, such as treatment with hydrogen chloride in ethyl acetate, to yield the free carboxylic acid derivative if necessary.

- Silica gel chromatography with ethyl acetate/hexanes or ethyl acetate/petrol mixtures is standard.

- Recrystallization from suitable solvents ensures purity for subsequent applications.

Summary Data Table

| Method | Reagents | Solvent | Temperature | Time | Yield | Key Features |

|---|---|---|---|---|---|---|

| Nucleophilic substitution | 4-bromo-3-(trifluoromethyl)-1H-pyrazole, tert-Butyl 4-(chloromethyl)piperidine-1-carboxylate, NaH | DMF | 80°C | 12h | 61% | Deprotonation and nucleophilic attack |

| Palladium-catalyzed coupling | Bromopyrazole, piperidine boronic ester, Pd2(dba)3 | tert-Butanol/water | 90°C | 16h | 81% | Microwave-assisted cross-coupling |

| Acid hydrolysis | tert-Butyl ester, HCl | Ethyl acetate | Room temp | 2h | Not specified | Ester deprotection |

Research Findings and Considerations

-

- Higher temperatures and microwave irradiation significantly reduce reaction times and improve yields in cross-coupling reactions.

- The choice of solvent and ligand influences the efficiency of palladium-catalyzed steps.

-

- Sodium hydride is highly reactive; proper inert atmosphere and safety protocols are essential.

- Palladium catalysts require careful handling and disposal due to toxicity.

-

- The described methods are adaptable for larger scales, with attention to reaction exothermicity and purification efficiency.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for preparing tert-butyl 4-(4-bromo-3-(trifluoromethyl)-1H-pyrazol-1-yl)piperidine-1-carboxylate?

- Methodological Answer: The compound can be synthesized via nucleophilic substitution or coupling reactions. A validated approach involves reacting tert-butyl piperidine precursors with brominated trifluoromethyl pyrazole derivatives under anhydrous conditions. For example, using NaH in THF as a base to deprotonate the pyrazole nitrogen, followed by coupling with a piperidine-boc-protected intermediate at room temperature. Purification via silica gel chromatography (ethyl acetate/hexane gradient) yields the product .

Q. How can structural characterization be performed to confirm the compound’s identity?

- Methodological Answer: Use a combination of -NMR, -NMR, and -NMR to confirm substituent positions and purity. High-resolution mass spectrometry (HRMS) validates the molecular formula. For crystallographic confirmation, single-crystal X-ray diffraction (performed at 100 K) provides bond-length data (mean C–C = 0.003 Å) and torsion angles to resolve stereochemical ambiguities .

Q. What safety precautions are critical during handling?

- Methodological Answer: Despite lacking GHS classification, wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood to avoid inhalation of fine particles. Emergency eyewash stations and neutral-pH skin decontamination solutions should be accessible. Avoid contact with strong oxidizers due to the bromine and trifluoromethyl groups’ reactivity .

Advanced Research Questions

Q. How do the electron-withdrawing substituents (Br, CF) influence reactivity in cross-coupling reactions?

- Methodological Answer: The bromine atom at the pyrazole 4-position serves as a leaving group in Suzuki-Miyaura couplings. The CF group at the 3-position electronically deactivates the pyrazole ring, reducing side reactions. Computational DFT studies (e.g., using Gaussian 16 with B3LYP/6-31G*) can model charge distribution to predict regioselectivity in Pd-catalyzed reactions .

Q. What strategies resolve contradictions in spectral data during impurity profiling?

- Methodological Answer: Contradictions in NMR or LC-MS data may arise from rotamers or residual solvents. Use variable-temperature NMR (VT-NMR) to differentiate dynamic effects from impurities. For LC-MS, employ orthogonal methods (e.g., HILIC vs. reversed-phase) and spike with authentic standards. Quantify impurities >0.1% using HPLC with diode-array detection (DAD) .

Q. How can the compound’s stability under varying pH and temperature conditions be assessed?

- Methodological Answer: Conduct accelerated stability studies by incubating the compound in buffers (pH 1–13) at 40°C for 48 hours. Monitor degradation via UPLC-MS. For thermal stability, use differential scanning calorimetry (DSC) to identify decomposition exotherms. Store the compound at –20°C under argon to prevent Boc-group hydrolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。